(R)-Lercanidipine-d3 Hydrochloride
Description
The Strategic Significance of Isotopic Labeling in Advanced Pharmaceutical Studies
Isotopic labeling is a technique that involves the incorporation of isotopes, which are variants of a particular chemical element with a different number of neutrons, into a molecule. musechem.com This can be done with stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), or radioactive isotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). musechem.commetsol.com The key advantage of this method is that the labeled molecule is chemically identical to its non-labeled counterpart but can be distinguished and traced due to its difference in mass. metsol.com
In pharmaceutical research, this technique is of immense strategic importance for several reasons:
Quantitative Analysis: Deuterium-labeled compounds, such as (R)-Lercanidipine-d3 Hydrochloride, are frequently used as internal standards in quantitative bioanalysis. veeprho.com Their similar chemical behavior to the analyte of interest, but distinct mass, allows for highly accurate and precise quantification in complex biological matrices using techniques like mass spectrometry. veeprho.com This is particularly important for overcoming issues like ion suppression and chromatographic co-elutions that can affect analytical accuracy. nih.gov
Mechanism of Action Studies: Understanding how a drug interacts with its target at a molecular level can be facilitated by isotopic labeling. This allows researchers to trace the drug's binding to receptors and enzymes, providing insights into its therapeutic effects. musechem.com
The use of deuterium, a stable isotope of hydrogen, has gained particular attention. Deuteration can sometimes alter the pharmacokinetic profile of a drug, potentially leading to a more stable compound by slowing down certain metabolic processes. medchemexpress.com This "kinetic isotope effect" is a significant area of research in drug design and development.
Overview of this compound as a Specialized Research Tool
This compound is the deuterium-labeled form of the (R)-enantiomer of Lercanidipine (B1674757) hydrochloride. medchemexpress.commedchemexpress.comglpbio.comtargetmol.cn Lercanidipine itself is a third-generation dihydropyridine (B1217469) calcium channel blocker. medchemexpress.commedchemexpress.com The "(R)" designation indicates a specific three-dimensional arrangement of the atoms in the molecule, known as an enantiomer. The "-d3" signifies that three hydrogen atoms in the methyl group have been replaced by deuterium atoms. veeprho.com
This specific labeled compound is not intended for therapeutic use in patients but is a critical tool for research and analytical applications. medchemexpress.commedchemexpress.com Its primary application is as an internal standard for the quantification of (R)-Lercanidipine in biological samples during pharmacokinetic studies. veeprho.com The presence of the three deuterium atoms gives it a molecular weight that is three units higher than the unlabeled compound, allowing it to be easily distinguished by mass spectrometry.
| Property | Value |
| Chemical Formula | C₃₆H₃₉D₃ClN₃O₆ |
| Molecular Weight | 651.2 g/mol |
| CAS Number | 1217724-52-1 |
| Synonyms | (4R)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)(methyl-d3)amino]-1,1-dimethylethyl Methyl Ester Hydrochloride |
| Primary Use | Internal standard in analytical and pharmacokinetic research |
| Data sourced from PubChem and other chemical suppliers. veeprho.comnih.gov |
Contextualization within Dihydropyridine Calcium Channel Blocker Research Paradigms
This compound exists within the broader research context of dihydropyridine calcium channel blockers (DHP-CCBs). medchemexpress.commedchemexpress.com This class of drugs is a cornerstone in the management of hypertension. ecrjournal.com DHP-CCBs work by blocking the influx of calcium into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. consensus.app
Research in this area is ongoing and multifaceted, with several key paradigms:
Efficacy and Safety: Numerous studies and meta-analyses have established the effectiveness of DHP-CCBs in lowering blood pressure and reducing the risk of cardiovascular and cerebrovascular events. ecrjournal.com
Pharmacokinetics and Metabolism: A significant area of research focuses on the pharmacokinetic profiles of different DHP-CCBs, including their absorption, distribution, metabolism, and excretion. The use of isotopically labeled compounds like this compound is integral to these investigations.
Combination Therapy: As monotherapy is often insufficient to achieve target blood pressure, a great deal of research is dedicated to evaluating the efficacy and safety of DHP-CCBs in combination with other antihypertensive agents, such as angiotensin-converting enzyme (ACE) inhibitors or angiotensin II receptor blockers (ARBs). ecrjournal.comconsensus.app
Novel Mechanisms and Properties: Recent research has explored additional properties of some dihydropyridines, such as potential mineralocorticoid receptor antagonist activity, which could contribute to their therapeutic effects. ahajournals.org
Renal Outcomes: The effects of DHP-CCBs on kidney function are another active area of investigation, with some studies suggesting that co-administration with renin-angiotensin system (RAS) blockers may mitigate potential adverse renal outcomes. nih.gov
The development and use of highly specific research tools like this compound are essential for advancing our understanding within these research paradigms, ultimately contributing to the development of more effective and well-characterized therapeutic strategies.
Properties
CAS No. |
1217724-52-1 |
|---|---|
Molecular Formula |
C36H42ClN3O6 |
Molecular Weight |
651.215 |
IUPAC Name |
5-O-[1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/t33-;/m1./s1/i5D3; |
InChI Key |
WMFYOYKPJLRMJI-UUOWBLICSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl |
Synonyms |
(4R)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)(methyl-d3)amino]-1,1-dimethylethyl Methyl Ester Hydrochloride; |
Origin of Product |
United States |
Applications in Quantitative Bioanalysis and Analytical Method Development
Development and Validation of Bioanalytical Assays Utilizing (R)-Lercanidipine-d3 Hydrochloride as an Internal Standard
The quantification of drug concentrations in biological matrices such as plasma is fundamental to pharmacokinetic and bioequivalence studies. This compound is the preferred internal standard for assays measuring Lercanidipine (B1674757) levels due to its near-identical physicochemical properties to the non-labeled analyte. researchgate.net This ensures it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for matrix effects and procedural losses. researchgate.netresearchgate.net
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the trace analysis of Lercanidipine in biological fluids, owing to its high sensitivity and selectivity. researchgate.net Numerous studies have detailed the development and validation of robust LC-MS/MS methods using a deuterated form of Lercanidipine, such as Lercanidipine-d3, as the internal standard. nih.gov
In a representative study, an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was validated for the determination of Lercanidipine in human plasma. nih.gov Lercanidipine-d3 hydrochloride was used as the internal standard to ensure accuracy. nih.govnih.gov Plasma samples were prepared using solid-phase extraction (SPE), a technique that purifies and concentrates the analyte and internal standard from the complex biological matrix. nih.gov Chromatographic separation was achieved on a C18 column, followed by detection using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode. lgcstandards.com Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte (Lercanidipine) and the internal standard (Lercanidipine-d3). lgcstandards.com
The validation of these methods, following guidelines from regulatory bodies, demonstrates their reliability. Key validation parameters include linearity, sensitivity, precision, accuracy, extraction recovery, and matrix effect. For instance, one such method demonstrated excellent linearity over a concentration range of 0.010–20.0 ng/mL and a low lower limit of quantitation (LLOQ) of 0.010 ng/mL from just 100 µL of human plasma. nih.govnih.gov The precision and accuracy were well within acceptable limits, with coefficients of variation (%CV) below 5.8%. nih.gov Furthermore, the mean extraction recovery for both Lercanidipine and its d3-labeled internal standard was consistently high, often exceeding 94%. nih.govjpionline.org
| Parameter | Finding | Source(s) |
| Instrumentation | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | nih.gov |
| Internal Standard (IS) | Lercanidipine-d3 Hydrochloride | nih.govnih.gov |
| Biological Matrix | Human Plasma | nih.gov |
| Sample Preparation | Solid Phase Extraction (SPE) | nih.gov |
| Chromatographic Column | UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) | nih.gov |
| Detection Mode | Positive Electrospray Ionization (ESI) with Multiple Reaction Monitoring (MRM) | lgcstandards.com |
| Linearity Range | 0.010–20.0 ng/mL | nih.gov |
| Lower Limit of Quantitation (LLOQ) | 0.010 ng/mL | nih.gov |
| Mean Extraction Recovery | >94% for both analyte and IS | nih.govjpionline.org |
| Inter- and Intra-batch Precision (%CV) | <5.8% | nih.gov |
While LC-MS/MS is the standard, Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique. However, its application is generally limited to compounds that are volatile and thermally stable. Lercanidipine is a relatively large and non-volatile molecule, making it unsuitable for direct analysis by GC-MS without a chemical derivatization step to increase its volatility. This additional step can introduce variability and complexity, making LC-MS/MS the more direct and widely adopted method for its quantification. ekb.egnih.gov Consequently, there is a lack of published GC-MS methodologies that utilize this compound as an internal standard for analysis in complex matrices.
Utility in Pharmaceutical Quality Control and Reference Standard Development
The role of this compound extends beyond bioanalysis into the critical area of pharmaceutical quality control (QC). In this context, it serves as a high-purity reference standard for validating analytical methods and profiling impurities in the active pharmaceutical ingredient (API) and final drug products.
Analytical method validation is a regulatory requirement to ensure that a QC method is reliable, reproducible, and fit for its intended purpose, such as assaying the potency of a drug or quantifying its impurities. The use of a stable isotope-labeled internal standard like this compound is invaluable in validating chromatographic methods. By co-eluting with the analyte, the SIL-IS normalizes variations in injection volume, detector response, and ion suppression, leading to more accurate and precise measurements. researchgate.net This robustness is crucial for methods intended to release commercial batches of pharmaceuticals, where accuracy directly impacts product quality.
Impurity profiling is a key component of pharmaceutical quality control, as impurities can affect the safety and efficacy of a drug. ekb.eg Analytical methods must be capable of separating and quantifying these impurities, which can be process-related (from synthesis) or degradation products.
This compound can be used in stability-indicating methods to accurately quantify the formation of degradation products over time. nih.gov Its consistent behavior under defined analytical conditions provides a stable reference point against which changes in the concentration of Lercanidipine and its impurities can be measured. Several process and degradation impurities of Lercanidipine have been identified, and validated methods are essential for their control.
A critical aspect of using a deuterated standard is ensuring its own purity. During the synthesis of this compound, trace amounts of the non-deuterated (R)-Lercanidipine may remain as a residual impurity. The presence of this unlabeled analyte in the internal standard material can interfere with the quantification of the target analyte in the sample, potentially leading to inaccurate results.
Therefore, the reference standard itself must be thoroughly characterized. High-resolution mass spectrometry can be used to determine the isotopic purity of the deuterated standard and to quantify the percentage of any residual non-deuterated (R)-Lercanidipine. This is possible because of the mass difference between the deuterated and non-deuterated molecules. This characterization is vital for its qualification as a reference material and ensures that any contribution to the analyte signal from the internal standard is known and can be corrected for, preserving the integrity of the quantitative analysis.
Role in Impurity Profiling and Quantification of Lercanidipine-Related Substances
Assessment of Enantiomeric Impurities and Their Impact on Purity
The stereochemical configuration of a chiral drug can significantly influence its pharmacological and toxicological properties. In the case of lercanidipine, the antihypertensive therapeutic effect is primarily attributed to the (S)-enantiomer, which exhibits a 100- to 200-fold higher affinity for calcium channels than its (R)-counterpart. wjpps.comnih.govresearchgate.net Consequently, the (R)-enantiomer is considered an impurity, and its accurate quantification is a critical aspect of quality control for lercanidipine hydrochloride in both active pharmaceutical ingredients (APIs) and final dosage forms. The development of robust and sensitive analytical methods for the determination of enantiomeric purity is therefore essential.
The use of a deuterated internal standard, specifically this compound, has been shown to be a valuable tool in the quantitative bioanalysis and analytical method development for assessing enantiomeric impurities. wjpps.comveeprho.com Stable isotope-labeled internal standards are advantageous in mass spectrometry-based assays as they co-elute with the analyte of interest, compensating for variations in sample preparation and matrix effects, thereby improving the accuracy and precision of quantification. wjpps.com
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of the R and S enantiomers of lercanidipine in human plasma, employing (R)-Lercanidipine-d3 and (S)-Lercanidipine-d3 as internal standards. wjpps.com This method demonstrates the high sensitivity and specificity required for bioanalytical applications. The chromatographic separation was achieved on a Lux 3μ Cellulose-3 column with an isocratic mobile phase, allowing for the successful resolution of the enantiomers. wjpps.com
The validation of this method, following regulatory guidelines, has demonstrated its reliability for the quantification of lercanidipine enantiomers. wjpps.com Key validation parameters are summarized in the table below.
Table 1: Validation Parameters for the Quantification of Lercanidipine Enantiomers using a Deuterated Internal Standard
| Parameter | Result |
|---|---|
| Linearity Range | 0.041 to 25 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Inter-batch Accuracy | 99.84% to 100.6% |
| Inter-batch Precision (%RSD) | 0.87% to 2.70% |
Data sourced from a study on the estimation of lercanidipine enantiomers in human plasma. wjpps.com
In addition to bioanalytical methods, the control of the (R)-enantiomer as a chiral impurity in the drug substance and product is crucial. A reverse-phase chiral high-performance liquid chromatography (HPLC) method has been developed and validated for the quantification of the (R)-isomer in lercanidipine hydrochloride. easpublisher.comeaspublisher.com This method is capable of separating the (R)- and (S)-enantiomers, allowing for the determination of the enantiomeric purity of the active substance. easpublisher.comeaspublisher.com
The performance of such a chiral HPLC method is characterized by its ability to provide accurate and precise measurements of the undesired enantiomer at low concentrations. The validation of this method included the determination of the limit of detection (LOD) and limit of quantitation (LOQ) for the (R)-isomer, which are critical for ensuring that even small amounts of the impurity can be reliably controlled. easpublisher.comeaspublisher.com
Table 2: Performance Characteristics of a Chiral HPLC Method for (R)-Lercanidipine Impurity Quantification
| Parameter | Result |
|---|---|
| Linearity Range for (R)-Isomer | 0.5 µg/mL to 4 µg/mL |
| Correlation Coefficient (r²) | 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Relative Standard Deviation (%RSD) | 2.0% |
Data from a study on the quantification of (R)-isomer in Lercanidipine Hydrochloride. easpublisher.comeaspublisher.com
The accuracy of these methods is paramount and is often assessed through recovery studies. In the validation of the chiral HPLC method, the recovery of the (R)-enantiomer was found to be between 99.2% and 102.8%, indicating a high degree of accuracy for the quantification of this impurity. easpublisher.com The development and validation of such robust analytical methods, often employing tools like this compound, are fundamental to ensuring the quality, safety, and efficacy of lercanidipine by controlling the levels of its less active enantiomer.
Investigation of Metabolic Pathways and Preclinical Pharmacokinetics Using R Lercanidipine D3 Hydrochloride
Elucidation of In Vitro Biotransformation Pathways of Lercanidipine (B1674757) and its Deuterated Analog
The biotransformation of a drug is a critical determinant of its efficacy, duration of action, and potential for drug-drug interactions. In vitro studies using deuterated analogs provide a precise method for mapping these metabolic routes.
Enzymatic Metabolism Studies in Hepatic and Extrahepatic Biological Systems
Lercanidipine undergoes extensive metabolism, primarily in the liver. wikipedia.org Studies utilizing human liver microsomes have definitively identified the cytochrome P450 isoform CYP3A4 as the principal enzyme responsible for its biotransformation. researchgate.netdrugsporphyria.net The metabolism is so significant that it contributes to a substantial first-pass effect, which lowers the oral bioavailability of the parent compound. wikipedia.org Co-administration of Lercanidipine with potent inhibitors of CYP3A4, such as ketoconazole (B1673606), has been shown to dramatically increase its plasma concentrations, underscoring the critical role of this hepatic enzyme. wikipedia.orgresearchgate.net
The primary metabolic reactions Lercanidipine undergoes are characteristic of dihydropyridine (B1217469) calcium channel blockers and include:
Oxidation of the dihydropyridine ring to its pyridine (B92270) analog. nih.gov
N-dealkylation of the tertiary amine side chain. drugsporphyria.net
Hydrolysis of the ester groups.
Identification and Structural Elucidation of Deuterated Metabolites and Their Precursors
The use of (R)-Lercanidipine-d3 Hydrochloride is instrumental in the identification of metabolites. In analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS), the deuterated compound and its subsequent metabolites are heavier than their non-deuterated counterparts by three mass units (the mass difference of three deuterium (B1214612) atoms). This mass shift allows for the unambiguous differentiation of the drug and its metabolites from endogenous compounds in complex biological samples. nih.gov
The metabolic pathways for the deuterated analog are expected to mirror those of the parent compound, resulting in deuterated versions of the known inactive metabolites. nih.gov The stability of the deuterium label on the molecule is crucial; if the deuterium is not cleaved during metabolism, it acts as a stable tracer throughout the biotransformation process. This facilitates the structural elucidation of metabolites by confirming their origin from the administered deuterated drug.
Table 1: Major In Vitro Biotransformation Pathways of Lercanidipine
| Metabolic Reaction | Enzyme System | Resulting Metabolite Characteristic |
|---|---|---|
| Aromatization (Oxidation) | Cytochrome P450 (CYP3A4) | Conversion of the dihydropyridine ring to a pyridine ring |
| N-Dealkylation | Cytochrome P450 (CYP3A4) | Removal of alkyl groups from the tertiary amine |
Preclinical Pharmacokinetic Evaluation with Isotope-Labeled Tracers
Isotope-labeled tracers like this compound are the gold standard for preclinical pharmacokinetic studies. They are frequently used as internal standards in bioanalytical methods to ensure accurate quantification of the parent drug in biological matrices. nih.govresearchgate.netnih.gov This allows for precise characterization of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Absorption and Distribution Research in Preclinical Models
Following oral administration, Lercanidipine is completely absorbed from the gastrointestinal tract. wikipedia.org However, due to extensive first-pass metabolism in the liver, its absolute bioavailability is low, estimated to be around 10%. wikipedia.org Preclinical studies in animal models such as rats and dogs are essential to understand these initial phases.
Lercanidipine exhibits high plasma protein binding (greater than 98%) and is highly lipophilic, which leads to rapid and extensive distribution into tissues and a large volume of distribution (around 2-2.5 L/kg). nih.govderangedphysiology.com This high lipophilicity allows the compound to be stored in lipid membranes, contributing to its prolonged duration of action despite a relatively short elimination half-life. wikipedia.org The use of a deuterated tracer in these preclinical models allows for precise measurement of the drug's concentration in various tissues, providing a detailed map of its distribution. nih.gov
Assessment of Excretion Pathways and Mass Balance Studies
Understanding how a drug and its metabolites are eliminated from the body is crucial for determining dosing regimens and assessing the risk of accumulation. Lercanidipine is eliminated almost entirely through biotransformation into inactive metabolites. nih.gov These metabolites are then excreted through both renal and fecal routes, with about 50% of the administered dose being excreted in the urine. wikipedia.org
Mass balance studies, typically conducted using radiolabeled compounds in preclinical models, aim to account for 100% of the administered dose. frontiersin.org These studies quantify the amount of the drug and its metabolites excreted in urine, feces, and sometimes expired air over a period of time. frontiersin.org While specific mass balance data for Lercanidipine is not extensively detailed in the provided search results, the known excretion pathways suggest that a significant portion is also eliminated via the feces, which is common for drugs metabolized by the liver and excreted in bile.
Table 2: Key Preclinical Pharmacokinetic Parameters of Lercanidipine
| Parameter | Value / Description | Significance |
|---|---|---|
| Bioavailability | ~10% (oral) wikipedia.org | High first-pass metabolism in the liver. |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3 hours wikipedia.org | Indicates relatively rapid absorption. |
| Plasma Protein Binding | >98% wikipedia.orgderangedphysiology.com | Low fraction of free drug in circulation. |
| Volume of Distribution (Vd) | ~2.5 L/kg derangedphysiology.com | Extensive distribution into tissues. |
| Elimination Half-life (t1/2) | 8 - 10 hours wikipedia.org | Does not reflect the 24-hour duration of action due to tissue depot effect. |
| Metabolism | Extensive, primarily by hepatic CYP3A4. wikipedia.org | Major route of elimination. |
Investigation of Deuterium Isotope Effects on Pharmacokinetic Parameters
The substitution of hydrogen with deuterium can sometimes alter the rate of metabolic reactions, a phenomenon known as the kinetic deuterium isotope effect (KDIE). nih.gov This effect is most pronounced when the carbon-hydrogen bond that is broken in the rate-limiting step of a metabolic reaction is replaced with a stronger carbon-deuterium bond.
For drugs metabolized by cytochrome P450 enzymes like CYP3A4, the impact of deuteration is complex and substrate-dependent. plos.orgnih.gov If the deuteration occurs at a site of metabolism, it can slow down the metabolic clearance of the drug, potentially leading to:
Increased plasma exposure (AUC).
Longer elimination half-life.
Reduced formation of certain metabolites.
Conversely, if the rate-limiting step of the metabolism does not involve the cleavage of the deuterated bond, or if there are multiple metabolic pathways, the isotope effect may be negligible. nih.gov While the theoretical basis for a deuterium isotope effect exists, specific preclinical studies quantifying the magnitude of this effect on the pharmacokinetic parameters of this compound compared to its non-deuterated counterpart are not widely available in the public literature. Such studies would be necessary to determine if the deuteration strategy significantly enhances the drug's pharmacokinetic profile.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Lercanidipine |
| Ketoconazole |
| Midazolam |
Research into Membrane Transport and Ion Channel Interaction Mechanisms
The lipophilic nature of dihydropyridine derivatives, including lercanidipine, is a key determinant of their interaction with cellular membranes and ion channels. This high lipophilicity facilitates partitioning into the lipid bilayer of cell membranes, which influences the drug's pharmacokinetic properties and duration of action. wikipedia.orgnih.govnih.gov Research using isotopically labeled compounds like this compound allows for precise tracing and quantification in complex biological systems, aiding in the detailed investigation of its transport and channel interactions.
Investigating Cellular Uptake and Efflux Mechanisms of Dihydropyridine Derivatives
The movement of dihydropyridine derivatives across cellular membranes is a multifaceted process involving passive diffusion and active transport by membrane proteins. The high lipophilicity of compounds like lercanidipine allows them to readily cross cell membranes. nih.gov However, their intracellular concentration is often limited by the action of ATP-binding cassette (ABC) transporters, which function as efflux pumps. scispace.com
Key efflux pumps involved in the transport of xenobiotics include P-glycoprotein (P-gp, or MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1). nih.govtg.org.au These transporters actively expel substrates from the cell's interior back into the extracellular space, a mechanism that can contribute to multidrug resistance in cancer cells and influence drug absorption and distribution in normal tissues. tg.org.aumdpi.com Many calcium channel blockers of the dihydropyridine class are known substrates for P-gp. nih.gov Lercanidipine is extensively metabolized by the cytochrome P450 enzyme CYP3A4, which is often co-expressed with P-gp in tissues like the small intestine and liver, suggesting a potential interplay in its disposition. nih.govdrugsporphyria.netmdpi.com
Studies on newly synthesized dihydropyridine and pyridine compounds, designed based on modifications to niguldipine, have investigated their ability to modulate MRP1. In one study using MRP1-overexpressing human small cell lung cancer cells (H69AR), several dihydropyridine derivatives were found to significantly increase the intracellular accumulation of the MRP1 substrate vinblastine. nih.gov This indicates that these compounds can inhibit MRP1-mediated efflux. nih.gov Further experiments confirmed these findings using daunomycin accumulation and cytotoxicity assays. nih.gov The research also explored the role of glutathione (B108866) (GSH), a co-substrate for MRP1, and found that the inhibitory effect of these dihydropyridines on MRP1 was largely independent of changes in intracellular GSH levels. nih.gov
These findings highlight that while passive diffusion due to lipophilicity is crucial for the initial cellular uptake of dihydropyridines, active efflux by transporters like P-gp and MRP1 plays a significant role in modulating their net intracellular concentration and, consequently, their pharmacological activity.
Molecular Investigations of Calcium Channel Activity Modulation by Lercanidipine Stereoisomers
Lercanidipine exerts its primary pharmacological effect by blocking voltage-gated calcium channels. Like other dihydropyridine drugs, it has a high affinity for L-type calcium channels (CaL), which are prevalent in vascular smooth muscle cells. wikipedia.orgdrugbank.com The binding of lercanidipine to these channels inhibits the influx of extracellular calcium, leading to muscle relaxation and vasodilation. drugbank.com
However, detailed molecular investigations have revealed a more complex interaction profile. Unlike some older dihydropyridines, lercanidipine and its stereoisomers also demonstrate significant activity at T-type calcium channels (CaT). mdpi.comnih.goveuropeanreview.org This dual-blocking activity may contribute to its specific therapeutic profile, including potential reno-protective effects, as both L-type and T-type channels are involved in regulating renal blood flow. europeanreview.org
Lercanidipine has one chiral center, meaning it exists as two enantiomers: (R)-Lercanidipine and (S)-Lercanidipine. While the (S)-enantiomer is known to be the more potent L-type calcium channel blocker, studies have shown distinct activities for each stereoisomer at both L- and T-type channels. wikipedia.orgmdpi.com
A comparative electrophysiological study in guinea-pig ventricular myocytes was conducted to evaluate the selectivity of lercanidipine's enantiomers for T-type versus L-type channels. The ratio of T-type channel blockade to L-type channel blockade (T/L ratio) was determined for (R)-Lercanidipine, (S)-Lercanidipine, the racemic mixture (RS-Lercanidipine), and other calcium channel blockers for comparison. nih.goveuropeanreview.org The results demonstrated that both lercanidipine enantiomers exhibit a noticeable selectivity toward T-type channels, with (R)-Lercanidipine showing the highest T/L selectivity ratio among the tested dihydropyridines. nih.goveuropeanreview.org
| Compound | Class | T/L Selectivity Ratio |
|---|---|---|
| (R)-Lercanidipine | Dihydropyridine | 1.15 |
| (S)-Lercanidipine | Dihydropyridine | 1.05 |
| Mibefradil | Non-dihydropyridine | 1.30 |
| Amlodipine | Dihydropyridine | No Selectivity |
| Lacidipine | Dihydropyridine | Preferential L-type Blockade |
Data sourced from a study on patch-clamped guinea-pig ventricular myocytes. A T/L ratio >1 indicates greater selectivity for T-type calcium channels (CaT) over L-type calcium channels (CaL). nih.goveuropeanreview.org
Advanced Applications and Emerging Research Frontiers for R Lercanidipine D3 Hydrochloride
Application of Stable Isotope Labeling in Proteomics and Protein Turnover Studies
The use of stable isotope-labeled compounds is a cornerstone of modern quantitative proteomics. researchgate.net Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) metabolically label entire proteomes to compare protein abundance between different cell states. sigmaaldrich.comnih.gov While SILAC uses labeled amino acids, a similar principle can be applied using isotopically labeled drugs like (R)-Lercanidipine-d3 Hydrochloride to study drug-specific effects on the proteome.
By exposing cells or organisms to this compound and its non-labeled counterpart, researchers can utilize mass spectrometry to identify and quantify changes in protein expression or turnover rates that are direct consequences of the drug's presence. researchgate.net This approach can help elucidate the molecular mechanisms of a drug's action by identifying proteins or entire pathways modulated by the compound. wdh.ac.id The deuterium (B1214612) label provides a distinct mass shift, allowing for the precise differentiation and quantification of peptides from treated versus control samples in a single mass spectrometry analysis. sigmaaldrich.com This methodology is particularly valuable for identifying off-target effects and understanding the broader biological impact of a drug beyond its primary therapeutic target. Although the use of deuterium can sometimes cause shifts in liquid chromatography retention times, its application remains a powerful technique in mechanistic studies. sigmaaldrich.comnih.gov
Mechanistic Studies on Drug-Drug Interactions and Cytochrome P450 Enzyme Inhibition/Induction Potential
Lercanidipine (B1674757) is extensively metabolized in the body, primarily by the cytochrome P450 isoform CYP3A4. nih.govgeneesmiddeleninformatiebank.nlnih.gov This metabolic pathway is a critical determinant of its bioavailability and is a primary source of potential drug-drug interactions. nih.govnih.gov Co-administration with strong inhibitors of CYP3A4 (like ketoconazole (B1673606) or ritonavir) or inducers (like rifampicin) can significantly alter lercanidipine's plasma concentrations. nih.govhep-druginteractions.org
Pinpoint the exact sites of metabolism on the molecule.
Elucidate the mechanisms of CYP3A4-catalyzed reactions. bioscientia.de
Study "metabolic switching," where blockage of a primary metabolic route by deuteration may shift metabolism to alternative pathways, potentially leading to different metabolites. nih.gov
This detailed mechanistic understanding is crucial for predicting and managing drug-drug interactions. For instance, studies have shown that strong CYP3A4 inhibitors can dramatically increase the plasma levels of lercanidipine's S-enantiomer. hep-druginteractions.org Using deuterated enantiomers like this compound allows for precise tracking of each stereoisomer's metabolic fate during such interactions.
Table 1: Lercanidipine and Cytochrome P450 3A4 Interactions
| Interacting Agent | Classification | Potential Effect on Lercanidipine | Reference |
|---|---|---|---|
| Ketoconazole | Strong CYP3A4 Inhibitor | Increased plasma concentration | nih.govhep-druginteractions.org |
| Itraconazole | Strong CYP3A4 Inhibitor | Increased plasma concentration | nih.govhep-druginteractions.org |
| Ritonavir | Strong CYP3A4 Inhibitor | Increased plasma concentration | nih.govhep-druginteractions.org |
| Erythromycin | CYP3A4 Inhibitor | Increased plasma concentration | nih.govhep-druginteractions.org |
| Grapefruit Juice | CYP3A4 Inhibitor | Increased plasma concentration | nih.gov |
| Rifampicin | CYP3A4 Inducer | Decreased plasma concentration | nih.gov |
| Anticonvulsants | CYP3A4 Inducer | Decreased plasma concentration | nih.gov |
Novel Methodologies for Investigating Stereoselective Drug Disposition and Pharmacodynamics
Lercanidipine is a chiral compound administered as a racemic mixture of its (S)- and (R)-enantiomers. cbg-meb.nl The two enantiomers exhibit different pharmacokinetic profiles and pharmacological activity, with the antihypertensive effect primarily attributed to the (S)-enantiomer. cbg-meb.nlresearchgate.net Studies in healthy volunteers have shown that after oral administration, the peak plasma concentration (Cmax) and area under the curve (AUC) are, on average, 1.2-fold higher for the (S)-enantiomer compared to the (R)-enantiomer. cbg-meb.nlnih.gov This highlights the stereoselective nature of lercanidipine's absorption, distribution, metabolism, and excretion (ADME). researchgate.net
Investigating these stereoselective processes requires analytical methods that can distinguish and independently quantify each enantiomer in biological samples. gu.senews-medical.net this compound is ideally suited for this purpose, serving as a perfect internal standard for the quantitative analysis of (R)-Lercanidipine in complex matrices like plasma. nih.gov Because it is chemically identical to the analyte of interest but has a different mass, it can correct for variability during sample preparation and analysis without interfering with the measurement of the non-labeled compound. nih.gov
Novel methodologies for studying stereoselective disposition include:
Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for separating and quantifying enantiomers. nih.gov Using this compound as an internal standard enhances the accuracy and reproducibility of these assays. nih.gov
Pseudo-Racemate Studies: In this approach, a "pseudo-racemate" consisting of one labeled enantiomer (e.g., (R)-Lercanidipine-d3) and one unlabeled enantiomer (e.g., (S)-Lercanidipine) is administered. This allows for the simultaneous and unambiguous tracking of the full pharmacokinetic profile of both enantiomers in a single experiment, avoiding inter-individual variability issues.
Table 2: Comparison of Pharmacokinetic Parameters for Lercanidipine Enantiomers
| Parameter | (S)-Lercanidipine | (R)-Lercanidipine | Observation | Reference |
|---|---|---|---|---|
| Cmax (median) | 2.071 ng/mL | 1.681 ng/mL | Higher peak concentration for (S)-enantiomer | nih.gov |
| AUC(0-24) (median) | 12.352 ng·h/mL | 10.063 ng·h/mL | Higher systemic exposure for (S)-enantiomer | nih.gov |
| tmax | Same for both | Same for both | Similar time to reach peak concentration | cbg-meb.nl |
| Elimination Half-Life | Same for both | Same for both | Similar elimination rates | cbg-meb.nl |
Potential for Mechanistic Toxicology Investigations Utilizing Isotope Tracers
Stable isotope labeling is a powerful, yet relatively underutilized, tool in mechanistic toxicology. acs.org Isotope tracers like this compound can be employed to understand the mechanisms underlying drug-induced toxicity. Deuteration can influence a drug's toxicity profile, often by slowing the rate of metabolism mediated by enzymes like cytochrome P450. cdnsciencepub.comnih.gov This can reduce the formation of potentially reactive or toxic metabolites, thereby mitigating toxicity. bioscientia.de
By comparing the toxicological profiles of (R)-Lercanidipine and this compound in preclinical models, researchers can investigate whether toxicity is linked to the parent compound or a specific metabolite. If the deuterated version shows lower toxicity, it strongly suggests that a metabolite formed via the deuterated position is responsible for the adverse effect. acs.org This approach allows for:
Elucidating Toxic Pathways: Tracing the metabolic fate of the labeled compound can help identify the specific metabolites responsible for toxicity. acs.org
Assessing Reactive Metabolite Formation: The KIE can be used to probe whether the mechanism of toxicity involves the formation of reactive metabolites, a common cause of idiosyncratic drug reactions. bioscientia.deacs.org
Informing Safer Drug Design: Understanding the structural basis of toxicity can guide the development of new drug candidates with improved safety profiles. bioscientia.de
The combination of stable isotope labeling with "omics" technologies like toxicogenomics and proteomics offers a path to link the formation of specific metabolites with global changes in gene and protein expression, providing a comprehensive view of toxicity mechanisms. acs.orgtandfonline.com
Q & A
Q. What analytical methods are validated for quantifying this compound in human plasma?
- Methodological Answer : Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) with solid-phase extraction (SPE) is widely used. The method employs a Phenomenex Strata-X cartridge for sample preparation and a BEH C18 column for separation, achieving a linear range of 0.010–20.0 ng/mL. Matrix effects are minimized using post-column infusion and post-extraction spiking . Representative MRM ion-chromatograms (e.g., m/z 615.2→283.1 for the deuterated internal standard) ensure specificity .
Q. Why is this compound preferred as an internal standard in bioanalytical assays?
- Methodological Answer : Its structural similarity to non-deuterated lercanidipine ensures comparable extraction efficiency and ionization behavior, while the deuterium label provides distinct mass spectral differentiation. This minimizes variability in recovery rates and ion suppression, critical for accurate quantification in pharmacokinetic studies .
Advanced Research Questions
Q. How does deuterium substitution in this compound influence its metabolic stability compared to the non-deuterated form?
- Methodological Answer : Deuterium kinetic isotope effects (KIEs) can alter metabolic pathways by slowing cytochrome P450-mediated oxidation. Comparative studies require parallel incubation of both forms in human liver microsomes, followed by UPLC-MS/MS analysis to quantify metabolite ratios. Statistical validation of half-life (t₁/₂) differences is essential to confirm isotopic effects .
Q. What strategies resolve contradictions in reported pharmacokinetic data for this compound across studies?
- Methodological Answer : Discrepancies often arise from variability in SPE protocols or ionization conditions. A systematic review of extraction efficiencies (e.g., comparing protein precipitation vs. SPE) and matrix effect assessments (via slope comparison of calibration curves) can identify methodological biases. Cross-validation using a harmonized protocol is recommended .
Q. How can researchers optimize chiral separation methods to isolate this compound from its enantiomeric impurities?
- Methodological Answer : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with mobile phases containing 0.1% diethylamine in hexane/ethanol (90:10 v/v) enhance resolution. Enantiomeric purity must be validated via polarimetry and circular dichroism (CD) spectroscopy, with limits of detection (LOD) ≤0.1% for the (S)-enantiomer .
Q. What are the critical challenges in validating the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should assess degradation under light, temperature (-20°C to 25°C), and pH (1–9) conditions. Forced degradation via acid/base hydrolysis and oxidative stress (H₂O₂) identifies degradation products, while UPLC-MS/MS quantifies residual potency. Stability-indicating methods must demonstrate specificity against degradants .
Q. How should experimental designs incorporate this compound to study enantiomer-specific pharmacological effects?
- Methodological Answer : Dual-arm studies comparing (R)- and (S)-enantiomers in vitro (e.g., calcium channel blocking assays) and in vivo (e.g., hypertensive rat models) are essential. Dose-response curves and receptor binding assays (e.g., radioligand displacement) quantify enantiomeric potency differences. Statistical power analysis ensures sample sizes are sufficient to detect clinically relevant effects .
Q. What methodological rigor is required to ensure reproducibility in studies using this compound?
- Methodological Answer : Detailed documentation of synthesis batches, chromatographic conditions (e.g., column lot numbers), and mass spectrometer tuning parameters (e.g., cone voltage) is mandatory. Independent replication by a second laboratory using blinded samples validates findings, aligning with NIH guidelines for rigorous research .
Q. How can deuterated analogs like this compound improve metabolic pathway elucidation in tracer studies?
- Methodological Answer : Stable isotope labeling allows simultaneous administration of deuterated and non-deuterated forms to track primary vs. secondary metabolites. High-resolution mass spectrometry (HRMS) distinguishes isotopic clusters, while tandem MS/MS fragments confirm metabolic modifications (e.g., hydroxylation, glucuronidation). Data are analyzed using software like XCMS Online for pathway mapping .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
